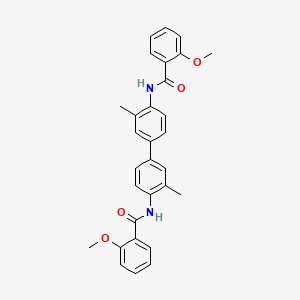
4-butoxy-N-(2-chlorobenzyl)-3-methoxybenzamide
説明
Synthesis Analysis
The synthesis of compounds similar to 4-butoxy-N-(2-chlorobenzyl)-3-methoxybenzamide often involves acylation reactions, where an amine reacts with an acid chloride in the presence of a solvent like THF (tetrahydrofuran). Such processes are typically characterized by NMR and elemental analysis for structural characterization (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of related benzamides is determined using single-crystal X-ray diffraction and DFT calculations, which provide insights into bond lengths, angles, and dihedral angles, showcasing the impact of crystal packing and intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemodivergent annulations via Rh(III)-catalyzed C-H activation represent a key reaction type for benzamides, enabling the formation of complex structures with good functional group tolerance. This method underscores the versatile reactivity of benzamide derivatives under controlled conditions (Xu et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility and phase behavior, of benzamide derivatives can significantly influence their application and functionality. For instance, mesomorphic properties of benzamide derivatives with alkoxy chains highlight the role of molecular structure in determining phase stability and transition temperatures (Masuda & Matsunaga, 1991).
Chemical Properties Analysis
The chemical behavior, including reactivity and stability, of benzamide compounds is often explored through their interactions in various chemical environments. Studies on the hydrogen bonding capabilities and electronic properties, as observed in gas-phase electron diffraction and theoretical calculations, reveal the fundamental chemical nature and potential reactivity pathways of these molecules (Aarset et al., 2013).
科学的研究の応用
Liquid Crystal Applications One significant application of similar compounds involves their use as stationary phases in gas-liquid chromatography, exploiting their liquid crystalline "nematic" ranges for the separation of complex mixtures, including positional isomers of benzene and phenolic compounds. The structural modifications, particularly the alkoxy groups and lateral substitutions on the aromatic rings, have a profound influence on their liquid crystalline properties and, consequently, their chromatographic performance (Naikwadi et al., 1980).
Molecular Interaction Modeling Another study focused on modeling the intermolecular interactions of a structurally similar compound, providing insights into the influence of dimerization and crystal packing on molecular geometry. This research is crucial for understanding how such interactions affect the properties and reactivity of organic compounds in solid and solution phases (Karabulut et al., 2014).
Photocatalytic Applications Compounds with structural similarities have also been investigated for their photocatalytic activities, particularly in the oxidation of alcohols to aldehydes under visible light, which is significant for environmental and synthetic applications. The ability of these compounds to act as photocatalysts highlights their potential utility in green chemistry and sustainable processes (Higashimoto et al., 2009).
Chemical Synthesis and Catalysis Research has also delved into the chemodivergent and redox-neutral annulations of N-methoxybenzamides, showcasing the versatility of such compounds in facilitating complex chemical transformations. These findings open new pathways for synthesizing heterocyclic compounds and exploring new mechanisms of catalysis (Xu et al., 2018).
Antioxidant Properties and Neuroprotection Investigations into related benzamide derivatives have uncovered their potential as antioxidants and neuroprotective agents, suggesting their utility in developing treatments for oxidative stress-related disorders. This application is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role (Hur et al., 2013).
特性
IUPAC Name |
4-butoxy-N-[(2-chlorophenyl)methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-3-4-11-24-17-10-9-14(12-18(17)23-2)19(22)21-13-15-7-5-6-8-16(15)20/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGKZUMXBPBFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(2-chlorophenyl)methyl]-3-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4583993.png)
![3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B4584007.png)
![5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4584016.png)
![5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)
![5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4584023.png)
![4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4584026.png)

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4584054.png)

![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4584064.png)
![(2-chloro-6-fluorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4584069.png)
![1-({6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}thio)acetone](/img/structure/B4584090.png)
![methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4584096.png)
